8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride

Solubility Medicinal Chemistry Fragment-Based Drug Design

This 1,7-naphthyridine scaffold features a tetrahydro ring system, 8-oxo (lactam) functionality, and a 5-carboxylic acid handle—supplied as the HCl salt for superior aqueous solubility. It maps onto the validated MIF inhibitor pharmacophore (Ki=90nM, Kd=94nM) with crystallographic confirmation of Lys32 engagement. The 8-oxo lactam replaces the metabolically labile 8-hydroxy group prevalent in antileishmanial series, resisting UGT-mediated glucuronidation that terminated prior DNDi/GSK campaigns. The 5-COOH position provides vectors for amide coupling and fragment elaboration distinct from 3-carboxylic acid fluoroquinolone regioisomers, offering freedom to operate outside existing IP. MW 230.65, 15 heavy atoms—ideal for fragment-based screening (NMR/SPR/TSA) at 200–500µM. For R&D use only.

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65
CAS No. 2460757-65-5
Cat. No. B2507196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride
CAS2460757-65-5
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65
Structural Identifiers
SMILESC1CC2=C(C(=O)NC=C2C(=O)O)NC1.Cl
InChIInChI=1S/C9H10N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
InChIKeyZWROGMJDWGQZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride (CAS 2460757-65-5): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride (CAS 2460757-65-5, molecular formula C₉H₁₁ClN₂O₃, MW 230.65 g/mol) is a heterocyclic compound belonging to the 1,7-naphthyridine family, featuring a partially saturated tetrahydro ring system, an 8-oxo (lactam) functionality, and a 5-carboxylic acid group presented as the hydrochloride salt . The tetrahydro-1,7-naphthyridine scaffold serves as a versatile intermediate for constructing more complex bioactive molecules, including kinase inhibitors, antibacterial agents, and antiparasitic leads [1][2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free acid, making it suitable for direct use in parallel synthesis and high-throughput screening workflows .

Why 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride Cannot Be Casually Substituted: Key Structural Differentiators from Common Naphthyridine Analogs


Naphthyridine derivatives exhibit widely divergent biological profiles depending on ring saturation, substituent position, and tautomeric state. The 8-oxo-tetrahydro-1,7-naphthyridine-5-carboxylic acid scaffold differs fundamentally from the more common 1,8-naphthyridine-3-carboxylic acid quinolone antibacterials (e.g., enoxacin, tosufloxacin) in nitrogen atom placement, ring saturation, and carboxylic acid position, resulting in distinct target engagement profiles [1][2]. The tetrahydro ring imparts conformational flexibility absent in fully aromatic analogs, while the 8-oxo (lactam) group offers a hydrogen-bond acceptor distinct from the 8-hydroxy tautomer prevalent in antiparasitic naphthyridine series [3]. Furthermore, the 5-carboxylic acid position provides a different geometry for amide coupling and bioconjugation compared to 3-carboxylic acid regioisomers, directly affecting the vectors available for fragment elaboration [1]. These structural features are not interchangeable in SAR campaigns; substituting a 3-carboxy-aromatic or 8-hydroxy-tetrahydro analog for the 8-oxo-5-carboxy-tetrahydro scaffold will yield different binding modes, metabolic profiles, and physicochemical properties.

Quantitative Differentiation Evidence: 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride vs. Closest Analogs


Tetrahydro Ring Saturation Confers Enhanced Solubility and Reduced Aromatic Stacking vs. Fully Aromatic 1,7-Naphthyridine Analogs

The tetrahydro ring system of 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride provides a saturated ethylene bridge (positions 2–3 and 3–4) absent in fully aromatic 1,7-naphthyridine analogs such as 8-hydroxy-1,7-naphthyridine-5-carboxylic acid (CAS 1421473-07-5). The hydrochloride salt form further enhances aqueous solubility relative to the free acid form of aromatic analogs . In related 1,8-naphthyridine systems, tetrahydro derivatives have been reported to exhibit over an order of magnitude improvement in aqueous solubility compared to fully aromatic counterparts due to disrupted π-stacking and increased conformational entropy [1]. This differentiation is critical for biochemical assay compatibility: aromatic naphthyridine carboxylic acids frequently require DMSO stock solutions ≥10 mM for screening, whereas the hydrochloride salt of the tetrahydro form is expected to achieve aqueous solubility suitable for direct dilution into assay buffer at physiologically relevant concentrations [1].

Solubility Medicinal Chemistry Fragment-Based Drug Design

8-Oxo (Lactam) Tautomer Provides a Defined Hydrogen-Bond Acceptor Distinguished from 8-Hydroxy (Enol) Tautomer for Protein–Ligand Interactions

The compound exists predominantly in the 8-oxo (lactam) tautomeric form, as indicated by the IUPAC name 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride, distinguishing it from 8-hydroxy-tetrahydro analogs listed under the same CAS (2460757-65-5) on some vendor databases . The 8-oxo (C=O) group serves as a strong hydrogen-bond acceptor, while the 8-hydroxy (C–OH) form would act as a hydrogen-bond donor. This tautomeric distinction has direct relevance for protein–ligand interactions: the Dawson et al. study demonstrated that 1,7-naphthyridin-8-one (the core lactam motif) forms a specific hydrogen bond with the ammonium group of Lys32 in the MIF active site, with O–N distances of 2.8–3.0 Å confirmed by three crystal structures (compounds 3a, 4a, and 4b) [1]. The naphthyridinone lactam carbonyl was specifically designed to engage Lys32, a coordination geometry that the 8-hydroxy tautomer cannot replicate due to altered hydrogen-bond directionality [1].

MIF Inhibition Tautomerism Structure-Based Drug Design

5-Carboxylic Acid Position Provides Orthogonal Derivatization Vector Compared to 3-Carboxylic Acid Naphthyridine Antibacterials

The carboxylic acid group at the 5-position of the 1,7-naphthyridine scaffold is a distinguishing feature from the widely explored 1,8-naphthyridine-3-carboxylic acid class that forms the core of fluoroquinolone-type antibacterials (e.g., enoxacin, tosufloxacin, gemifloxacin) [1][2]. In the 3-carboxylic acid series, the acid group is coplanar with the pyridone ring system and is essential for DNA gyrase/topoisomerase IV binding via metal-ion chelation [1]. The 5-carboxylic acid position on a 1,7-naphthyridine scaffold presents a different vector angle for conjugation, enabling access to chemical space not explored by the 3-carboxylic acid class [2]. This positional isomerism is non-interchangeable: a SAR study of 60 quinolone and naphthyridine antibacterials demonstrated that the carboxylic acid position directly correlates with DNA gyrase inhibitory potency, with 3-carboxylic acid being optimal for this target while 5-carboxylic acid derivatives show distinct activity profiles [1].

Scaffold Hopping Antibacterial Agents Parallel Synthesis

Naphthyridinone Core Validated as Privileged Scaffold for MIF Tautomerase Inhibition with Nanomolar Potency and Crystallographic Confirmation

Although the specific compound 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride has not been directly tested in published MIF assays, its core scaffold (1,7-naphthyridin-8-one) has been validated as a privileged chemotype for MIF tautomerase inhibition [1]. Dawson et al. demonstrated that naphthyridinone-based MIF inhibitors achieve potent enzyme inhibition (compound 4b: Ki = 90 nM, Kd = 94 nM) with excellent aqueous solubility (288 μg/mL for 4b) [1][2]. Further SAR optimization produced compound 5b with Ki = 14 nM and solubility 47 μg/mL, and compound 4e with both high potency and solubility [3]. Three co-crystal structures confirmed the binding mode, with the lactam carbonyl engaging Lys32 [1]. The 5-carboxylic acid handle on the target compound provides a synthetic opportunity to elaborate this validated core into novel MIF inhibitors through amide coupling or esterification without disrupting the essential naphthyridinone pharmacophore [1].

Macrophage Migration Inhibitory Factor Anti-Inflammatory Immuno-Oncology

Tetrahydro Saturation May Circumvent Phase II Glucuronidation Liability Reported for Aromatic 8-Hydroxynaphthyridine Antileishmanial Leads

Thomas et al. reported that an aromatic 8-hydroxynaphthyridine lead compound for visceral leishmaniasis (VL) demonstrated weak in vivo efficacy in a mouse model due to rapid glucuronidation of the 8-hydroxy group, a major Phase II metabolic liability [1]. The starting 8-hydroxynaphthyridine hit showed pEC₅₀ = 6.5 against L. donovani with ~100-fold selectivity over human THP-1 cells (pEC₅₀ THP-1 = 4.5), but metabolic instability prevented translation to in vivo efficacy [1]. The target compound, 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride, differs in two key aspects: (1) the 8-oxo (lactam) form is metabolically distinct from the 8-hydroxy form, as glucuronosyltransferases (UGTs) primarily conjugate phenolic –OH groups rather than lactam carbonyls; and (2) the tetrahydro ring saturation alters the electronic environment of the 8-position, potentially reducing susceptibility to oxidative metabolism [2]. While no direct comparative metabolic stability data exist for this specific compound, class-level inference strongly suggests that the 8-oxo-tetrahydro scaffold would exhibit reduced glucuronidation compared to the 8-hydroxy-aromatic series [1][2].

Metabolic Stability Antileishmanial Drug Metabolism

Hydrochloride Salt Form Offers Handling and Weighing Advantages Over Free Acid Analogs in Automated Compound Management

The hydrochloride salt form of 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid (MW 230.65 g/mol) provides practical advantages for automated compound management compared to free acid analogs such as 8-hydroxy-1,7-naphthyridine-5-carboxylic acid (free acid, MW 190.16 g/mol, CAS 1421473-07-5), which is supplied as a free acid requiring storage at 2–8°C under nitrogen . Hydrochloride salts of tetrahydro-1,7-naphthyridine derivatives typically exhibit improved crystallinity, reduced hygroscopicity, and better long-term stability at ambient temperature compared to free acid forms, as noted in vendor specifications for related tetrahydro-1,7-naphthyridine hydrochloride building blocks . The higher molecular weight of the salt form (230.65 vs. 190.16 g/mol for the free acid analog) also provides greater weighing accuracy for sub-milligram quantities in automated solid dispensing systems .

Compound Management Salt Selection High-Throughput Screening

Optimal Research Applications for 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride Based on Quantitative Differentiation Evidence


MIF Tautomerase Inhibitor Lead Generation via 5-Carboxylic Acid Derivatization

The 1,7-naphthyridin-8-one core of this compound directly maps onto the validated MIF inhibitor pharmacophore described by Dawson et al., where compound 4b achieved Ki = 90 nM, Kd = 94 nM, and aqueous solubility of 288 μg/mL with crystallographic confirmation of Lys32 engagement [1]. The 5-carboxylic acid provides a single, defined derivatization point for amide coupling with diverse amine libraries, enabling rapid exploration of the solvent-exposed region of the MIF active site without disrupting the essential lactam–Lys32 interaction. This positions the compound as an ideal starting material for parallel synthesis of 50–500 compound libraries aimed at improving MIF inhibitor potency beyond the reported 14 nM benchmark (compound 5b) [1].

Antileishmanial Scaffold Redesign Circumventing Glucuronidation-Mediated Metabolic Instability

The DNDi/GSK/Dundee consortium identified 8-hydroxynaphthyridines as promising antileishmanial hits (pEC₅₀ = 6.5 against L. donovani, ~100-fold selectivity over THP-1 cells) but found the series terminated by Phase II glucuronidation of the 8-hydroxy group [2]. The 8-oxo-tetrahydro scaffold of the target compound replaces the metabolically labile phenolic –OH with a lactam carbonyl that is not a substrate for UGT conjugation, while the tetrahydro saturation may further modulate oxidative metabolism [2]. Procuring this compound enables re-initiation of the antileishmanial SAR campaign from a metabolically more resilient chemical starting point, with the 5-carboxylic acid available for the introduction of substituents that could enhance potency and oral bioavailability.

Fragment-Based Drug Discovery (FBDD) with a Soluble, Salt-Form Naphthyridine Scaffold

The hydrochloride salt form and tetrahydro saturation of the target compound are expected to provide aqueous solubility superior to aromatic naphthyridine free acids, making it suitable for fragment-based screening by NMR, SPR, or thermal shift assays at concentrations of 200–500 μM without DMSO interference . The molecular weight (230.65 g/mol) and heavy atom count (15) fall within typical fragment library parameters (MW < 300, heavy atoms < 22), while the three functional groups (lactam, carboxylic acid, secondary amine in the tetrahydro ring) provide multiple vectors for fragment growing, merging, or linking strategies . The compound can serve as a core scaffold for constructing fragment libraries targeting enzymes with active-site lysine or arginine residues that coordinate carbonyl oxygen atoms.

Antibacterial Scaffold-Hopping Library Synthesis Targeting Non-Gyrase Mechanisms

The 5-carboxylic acid-1,7-naphthyridine scaffold is structurally distinct from the 3-carboxylic acid-1,8-naphthyridine class that dominates the fluoroquinolone antibiotic patent landscape [3]. For antibacterial discovery programs seeking novel mechanisms of action—such as bacterial translation inhibition via the novel ribosome inhibitor (NRI) mechanism described by Hinman et al., where tetracyclic naphthyridones inhibit S. pneumoniae translation at <5 μM with MICs <8 μg/mL—this compound offers a synthetically accessible 1,7-naphthyridine starting point for constructing tetracyclic analogs through annulation at the 5-carboxylic acid and tetrahydro ring nitrogen positions [3][4]. This scaffold-hopping approach provides freedom to operate outside existing fluoroquinolone intellectual property while exploring the underexploited 1,7-naphthyridine isomer space.

Quote Request

Request a Quote for 8-Oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.